molecular formula C30H58N2O9 B13855216 Descladinose Azithromycin-d3

Descladinose Azithromycin-d3

Cat. No.: B13855216
M. Wt: 593.8 g/mol
InChI Key: PXDYILJJHOVNLO-BGOBXLIHSA-N
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Description

Descladinose Azithromycin-d3 is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety, which is replaced by a deuterium-labeled group. The molecular formula of this compound is C30H55D3N2O9, and it has a molecular weight of 593.81 . This compound is primarily used for research purposes, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Descladinose Azithromycin-d3 involves the modification of azithromycin by removing the cladinose sugar moiety and introducing a deuterium-labeled group. One common method involves the use of nucleobases to conjugate with the 3-O-descladinose azithromycin chemotype . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and reagents like potassium carbonate (K2CO3) and methyl bromoacetate (BrCH2COOMe) at room temperature . The reaction is followed by hydrolysis using sodium hydroxide (NaOH) and acidification with hydrochloric acid (HCl) at 0°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Descladinose Azithromycin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for various research applications .

Properties

Molecular Formula

C30H58N2O9

Molecular Weight

593.8 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3

InChI Key

PXDYILJJHOVNLO-BGOBXLIHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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